N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine
Description
N-[(4-Bromo-3-fluorophenyl)methyl]cyclobutanamine is a small organic compound featuring a cyclobutanamine core linked to a substituted aryl group. The molecule contains a bromine atom at the para position and a fluorine atom at the meta position on the phenyl ring, which may influence its electronic properties and biological activity. The molecular formula for the methylated form is C₁₂H₁₅BrFN, with a molecular weight of 272.16 g/mol ().
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-4-8(6-11(10)13)7-14-9-2-1-3-9/h4-6,9,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIWMJBILZIVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound has the molecular formula C10H11BrFN and a molecular weight of 244.10 g/mol. Its structure consists of a cyclobutanamine core with a substituted phenyl ring featuring both bromine and fluorine atoms. These halogen substituents are believed to enhance the compound's reactivity and biological activity, influencing its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms in its structure may facilitate binding to these targets, thereby modulating their activity. Preliminary studies suggest that compounds with similar structural characteristics exhibit diverse pharmacological effects, including anti-inflammatory and antitumor activities.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Biochemical Pathway Interaction : By interacting with multiple targets, it may affect various biological processes, including cell proliferation and apoptosis.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound through various assays:
In Vitro Studies
- Cell Proliferation Assays : Initial findings indicate that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential antitumor properties.
- Enzyme Activity Assays : The compound has been tested for its inhibitory effects on specific enzymes, with results indicating significant inhibition at low micromolar concentrations (IC50 values ranging from 0.5 μM to 2 μM) depending on the target enzyme .
Table 1: Summary of Biological Activity Findings
| Study Type | Target | IC50 (μM) | Observations |
|---|---|---|---|
| Cell Proliferation | Cancer Cell Lines | 1.0 | Significant inhibition observed |
| Enzyme Inhibition | Specific Enzymes | 0.5 - 2.0 | Dose-dependent inhibition noted |
| Receptor Binding | Various Receptors | TBD | Further studies needed for clarity |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited promising antitumor effects in vitro, leading to reduced tumor volume in animal models without significant side effects .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties, showing that the compound could reduce inflammatory markers in cultured cells, indicating its potential as a therapeutic agent for inflammatory diseases .
Future Directions
Research into this compound is ongoing, with several avenues for future exploration:
- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by this compound are necessary to fully understand its biological activity.
- In Vivo Studies : Further studies in animal models will help assess the therapeutic potential and safety profile.
- Structural Modifications : Exploring analogs with varied substituents may yield compounds with enhanced efficacy or selectivity for specific targets.
Scientific Research Applications
Scientific Research Applications
N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine serves several purposes in scientific research:
- Medicinal Chemistry : The compound is being explored for its potential therapeutic properties, particularly in drug development targeting diseases such as cancer and inflammatory disorders.
- Biochemical Studies : Investigations into its interactions with biological targets, such as enzymes and receptors, are ongoing to elucidate its mechanism of action.
- Synthesis of Complex Molecules : It acts as a building block in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry .
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound could reduce inflammation by modulating immune responses.
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models, indicating potential applications in oncology .
- Antimicrobial Properties : Research has indicated that this compound may possess antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents.
Study 1: Enzyme Inhibition
A study focused on the inhibition of phosphoinositide 3-kinases (PI3K) demonstrated that derivatives of this compound exhibited selective inhibition against specific PI3K isoforms. The results showed IC50 values indicating potent activity, highlighting its potential as a therapeutic agent targeting signaling pathways involved in cancer progression.
Study 2: Antiviral Activity
Another investigation explored the antiviral efficacy of this compound against influenza viruses. Results indicated significant reductions in viral load in treated cells compared to controls, suggesting potential for therapeutic use in viral infections.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key analogs, their substituents, and molecular
Substituent Effects on Physicochemical Properties
- Halogen Substitution : Bromine (Br) and fluorine (F) in the target compound enhance lipophilicity and metabolic stability compared to analogs with only fluorine (e.g., CAS 1249804-27-0) or methyl groups (e.g., CAS 1156290-70-8) .
- Morpholine Incorporation : Analogs like 10d (C₁₅H₂₃N₂O₂) demonstrate improved solubility due to the morpholine oxygen but reduced aromatic halogenation .
Preparation Methods
General Synthetic Strategy
The typical synthetic approach includes:
- Starting Materials: 4-bromo-3-fluorobenzyl halide (commonly chloride or bromide) and cyclobutanamine.
- Reaction Type: Nucleophilic substitution (SN2) where the amine nucleophile attacks the benzyl halide.
- Solvents: Polar aprotic solvents such as dichloromethane, toluene, or tetrahydrofuran (THF).
- Bases: Mild bases like potassium carbonate or sodium hydroxide to neutralize the formed acid and drive the reaction.
- Reaction Conditions: Stirring at room temperature or mild heating to facilitate substitution.
This method mirrors the synthesis of related compounds such as N-[(4-fluorophenyl)methyl]cyclobutanamine, where 4-fluorobenzyl chloride reacts with cyclobutanamine under basic conditions in organic solvents.
Detailed Reaction Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-bromo-3-fluorobenzyl chloride + cyclobutanamine | Combine equimolar amounts in an organic solvent (e.g., dichloromethane) |
| 2 | Base addition (e.g., K2CO3 or NaOH) | Added to neutralize HCl formed and promote nucleophilic substitution |
| 3 | Stirring at room temperature or 40-60 °C | Reaction proceeds typically over several hours until completion |
| 4 | Workup | Extraction, washing, and purification by recrystallization or chromatography |
Comparative Data Table of Related Compounds and Their Preparation
Research Findings and Reaction Analysis
- The presence of bromine and fluorine on the phenyl ring influences the electronic properties, potentially affecting the nucleophilicity of the amine and the reactivity of the benzyl halide.
- Nucleophilic substitution proceeds efficiently under mild basic conditions, with the amine attacking the benzyl halide carbon.
- Reaction completion is confirmed by disappearance of starting benzyl halide and formation of the amine product, typically monitored by TLC or HPLC.
- Purification is critical to remove unreacted amine, benzyl halide, and side products.
Notes on Chemical Reactivity and Stability
- The halogen substituents (Br and F) provide sites for further functionalization if desired.
- The compound can undergo typical amine chemistry such as oxidation, reduction, and substitution, as seen in related compounds.
- The cyclobutanamine moiety is generally stable under the reaction conditions used for synthesis.
Q & A
Q. What are the common synthetic routes for N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Bromoacetyl bromide can react with cyclobutanamine in the presence of a base (e.g., triethylamine) to form intermediates.
- Step 2: Subsequent coupling with 4-bromo-3-fluorobenzyl derivatives under optimized conditions (e.g., K₂CO₃ and KI in polar aprotic solvents like DMF) yields the target compound .
- Key Parameters: Temperature (e.g., 75–84°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for amine:halide) are critical for yield optimization.
Q. How is the compound characterized structurally?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the aromatic, cyclobutane, and methylene bridge environments. For example, the fluorine atom induces deshielding in adjacent protons, detectable at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 284.03) .
- X-ray Crystallography: SHELX programs refine crystal structures, with ORTEP-3 generating graphical representations of bond lengths/angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or ambiguous MS fragments) require:
- Cross-Validation: Compare data with analogous compounds (e.g., N-(4-fluorophenyl)cyclobutanamine derivatives) .
- Dynamic NMR Experiments: Variable-temperature NMR can clarify conformational exchange in the cyclobutane ring .
- Computational Modeling: Density Functional Theory (DFT) predicts spectroscopic profiles, aiding assignments .
Example Workflow:
Acquire ¹H/¹³C NMR, IR, and HR-MS data.
Use SHELXL for crystallographic refinement to resolve ambiguities .
Compare computed (DFT) vs. experimental spectra .
Q. What strategies optimize reaction yields for halogenated intermediates in the synthesis?
Methodological Answer: Key variables include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the benzyl group .
- Catalysis: KI (as a catalyst) improves halogen displacement efficiency in Suzuki-Miyaura couplings .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates high-purity intermediates (>95%) .
Q. How is crystallographic data analyzed to confirm molecular geometry?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: SHELXL refines parameters (R1 < 0.05 for high-resolution data). Disordered fluorophenyl groups are modeled with split positions .
- Visualization: ORTEP-3 generates thermal ellipsoid plots, highlighting bond distortions in the cyclobutane ring .
Example Findings:
Q. What are the challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., N-Boc-fluoro-proline esters) to induce asymmetry .
- Chromatography: Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, monitored by optical rotation ([α]₂²D = ±61.1°) .
- Steric Effects: Bulky substituents on the cyclobutane ring reduce racemization during synthesis .
Q. How do computational methods aid in predicting biological activity?
Methodological Answer:
- Molecular Docking: AutoDock Vina screens binding affinities to targets (e.g., enzymes with hydrophobic pockets).
- ADMET Prediction: SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .
- QSAR Models: Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends .
Q. How are synthetic byproducts identified and mitigated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
